Xmd17-109
描述
Historical Context of ERK5 Inhibitors
The study of ERK5 signaling and the potential for therapeutic intervention through its inhibition has evolved over time. Early research focused on understanding the fundamental role of ERK5 within the broader MAPK network. The subsequent identification of small molecules capable of inhibiting ERK5 activity marked a significant step in facilitating functional studies and exploring therapeutic possibilities.
First-generation ERK5 inhibitors and their limitations
The initial efforts to develop ERK5 inhibitors led to the identification of compounds that, while showing some inhibitory activity against ERK5, often suffered from limitations, particularly regarding selectivity. nih.govresearchgate.netacs.orgnih.govnih.govpatsnap.com For instance, BIX02188 and BIX02189 were among the first reported inhibitors targeting the ERK5 kinase domain. acs.org While demonstrating selectivity over several other kinases, they were found to be significantly more potent against MEK5 than ERK5. acs.org Another early inhibitor, XMD8-92, was widely used as a tool compound to investigate the roles of ERK5 kinase activity. frontiersin.org However, it was later discovered that XMD8-92 exhibited significant off-target activity, notably inhibiting the binding of BRD4 to acetylated protein targets, which complicated the interpretation of studies relying solely on this compound. researchgate.netnih.govnih.govfrontiersin.orgfrontiersin.org This lack of selectivity and off-target effects limited the ability of these first-generation inhibitors to definitively delineate the specific cellular roles of ERK5 kinase activity. researchgate.netnih.govfrontiersin.orgnih.gov
Introduction of XMD17-109 as a notable ERK5 inhibitor
This compound emerged as a subsequent development in the search for more effective ERK5 inhibitors. nih.govresearchgate.netacs.orgnih.govnih.govpatsnap.commedchemexpress.comguidetopharmacology.org It is described as a potent and selective inhibitor of ERK5, also known as ERK5-IN-1 or compound 26. medchemexpress.comguidetopharmacology.orgcaymanchem.com this compound inhibits ERK5 biochemically with an IC50 of 0.162 ± 0.006 μM and blocks epidermal growth factor-induced ERK5 autophosphorylation in cells with an EC50 of 0.09 ± 0.03 μM. medchemexpress.comcaymanchem.com It also demonstrates low nanomolar cellular activity by reducing phosphorylated ERK5 bands from sorbitol-stimulated cells. medchemexpress.com this compound was reported to inhibit ERK5 with greater than 90% target occupancy at a concentration of 10 µM over a panel of more than 200 kinases. caymanchem.com However, like its predecessor XMD8-92, this compound has also been shown to exhibit off-target activity against BRD proteins, which are involved in transcriptional regulation. nih.govnih.govfrontiersin.org This shared off-target activity against BRD proteins in XMD8-92, this compound, and XMD17-26 is considered likely to account for some of their observed anti-inflammatory and anti-proliferative effects. frontiersin.org
Significance of ERK5 in Cellular Signaling
ERK5 plays a vital role in various cellular processes, acting as a key transducer of signals from the cell surface to the nucleus. nih.govnih.govpatsnap.comfrontiersin.orgcenmed.com Its importance is underscored by its position within the MAPK family and its involvement in diverse physiological and pathophysiological contexts.
Role of ERK5 in Mitogen-Activated Protein Kinase (MAPK) family
ERK5 is one of the four conventional members of the MAPK family, alongside ERK1/2, JNK1/2/3, and p38. nih.govacs.orgfrontiersin.org MAPK cascades are highly conserved signaling modules that mediate cellular responses to a wide array of extracellular stimuli, including growth factors and stress signals. nih.govfrontiersin.org ERK5 is activated by the upstream MAPK kinase (MAPKK) MEK5, which in turn is activated by MAPKK kinases (MAPKKKs) such as MEKK2 or MEKK3. frontiersin.orgembopress.org Upon activation, ERK5 translocates to the nucleus and phosphorylates various substrates, including transcription factors like MEF2 family members, Sap-1a, c-Fos, and c-MYC, thereby influencing gene expression. nih.govfrontiersin.org Unlike other MAPKs, ERK5 possesses a large C-terminal domain that contains a transcriptional transactivation domain (TAD), allowing it to directly influence transcription. nih.govresearchgate.net
Physiological and pathophysiological implications of ERK5 signaling
The MEK5/ERK5 pathway is activated by both mitogens and stress stimuli, such as cytokines, fluid shear stress, high osmolarity, and oxidative stress. nih.govresearchgate.netmdpi.com Physiologically, it is particularly known as a mechanoreceptive pathway in the endothelium, where it contributes to the vasoprotective effects of laminar blood flow. nih.govresearchgate.netmdpi.com It also plays a role in maintaining tissue integrity in areas exposed to mechanical stress, including bone, cartilage, and muscle, functioning as a survival and differentiation pathway. nih.govresearchgate.netmdpi.com ERK5 is also crucial for embryonic heart development, angiogenesis, and the maintenance of endothelial function and survival in adult mice. mdpi.comaston.ac.ukahajournals.org
Dysregulation of the MEK5/ERK5 pathway has been implicated in various diseases. nih.govresearchgate.netmdpi.com It has emerged as a significant factor in cancer, contributing to tumor cell survival and proliferation, and potentially acting as an escape route from other targeted therapies. nih.govresearchgate.netmdpi.comnih.gov Increased expression and activation of MEK5/ERK5 have been observed in several cancers and are associated with advanced stages and metastasis. researchgate.netembopress.org Furthermore, ERK5 dysfunction may contribute to cardiovascular diseases like atherosclerosis. nih.govresearchgate.netmdpi.com
Challenges and Advancements in ERK5 Inhibitor Development
Developing selective and effective inhibitors for ERK5 has presented several challenges. researchgate.netnih.govpatsnap.comnih.gov A major hurdle has been achieving selectivity over other kinases and non-kinase targets, as off-target effects can lead to unintended consequences and complicate the interpretation of research findings. researchgate.netacs.orgnih.govpatsnap.comfrontiersin.org As discussed, early inhibitors like XMD8-92 and this compound were found to inhibit BRD4, limiting their utility as specific tools for studying ERK5 function. nih.govnih.govfrontiersin.org
Another significant challenge is the phenomenon of paradoxical activation. acs.orgnih.govfrontiersin.orgresearchgate.netnih.gov Recent studies have shown that binding of some small molecule ERK5 kinase inhibitors, including this compound and AX15836, can induce a conformational change in ERK5 that leads to the exposure of its nuclear localization signal (NLS) and paradoxical activation of its C-terminal transcriptional transactivation domain (TAD). nih.govnih.govfrontiersin.orgfrontiersin.orgresearchgate.netnih.gov This can result in unexpected activation of downstream gene transcription, such as KLF2, despite the inhibition of kinase activity. acs.orgnih.govfrontiersin.org This paradoxical activation complicates the therapeutic application of some ERK5 kinase inhibitors and suggests that simply inhibiting the kinase domain may not fully recapitulate the effects of genetic ERK5 perturbation. acs.orgnih.govnih.govnih.gov
Despite these challenges, there have been advancements in the development of more selective ERK5 inhibitors that lack BRD4 activity, such as AX15836 and BAY-885. acs.orgnih.govfrontiersin.org Additionally, alternative strategies like the development of PROTACs (proteolysis targeting chimeras) are being explored to induce the degradation of the ERK5 protein, which could overcome the limitations of kinase inhibitors, including paradoxical activation and kinase-independent functions of ERK5. nih.govfrontiersin.org
Detailed Research Findings Related to this compound:
Research findings have characterized this compound as a potent inhibitor of ERK5 kinase activity.
| Assay Type | Target | IC50 / EC50 | Value | Reference |
| Biochemical Enzyme Assay | ERK5 | IC50 | 0.162 ± 0.006 μM | medchemexpress.comcaymanchem.com |
| Cellular Assay | ERK5 Autophosphorylation | EC50 | 0.09 ± 0.03 μM (HeLa cells) | medchemexpress.comcaymanchem.com |
| Cellular Assay | AP-1 Transcriptional Activity | EC50 | 4.2 μM (HEK293 cells) | medchemexpress.comcaymanchem.comapexbt.com |
| Enzyme Assay | LRRK2[G2019S] | IC50 | 0.339 μM | medchemexpress.comcaymanchem.com |
Studies have shown that this compound can induce apoptosis in certain cancer cell lines, such as A498 clear cell renal cell carcinoma cells, with an IC50 of 1.3 μM in an MTS assay. mdpi.com However, the observed anti-proliferative effects of this compound in some cell lines, such as IL-6-induced MM.1S cell proliferation, have been attributed to its dual BRD4/ERK5 inhibitory activity, as more selective ERK5 inhibitors did not show the same effect. nih.gov This highlights the importance of considering the off-target activities of this compound when interpreting experimental results.
Furthermore, this compound has been shown to cause paradoxical activation of the ERK5 TAD, promoting nuclear localization and transcriptional activity. nih.govnih.govfrontiersin.orgresearchgate.netnih.gov This on-target effect, confirmed by using inhibitor-resistant ERK5 mutants, suggests that this compound's binding to the kinase domain relieves an intramolecular interaction that normally inhibits the NLS and TAD. nih.govresearchgate.net
Structure
2D Structure
3D Structure
属性
IUPAC Name |
11-cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46N8O3/c1-4-47-32-23-25(34(45)43-17-15-26(16-18-43)42-21-19-40(2)20-22-42)13-14-29(32)38-36-37-24-31-33(39-36)44(27-9-5-6-10-27)30-12-8-7-11-28(30)35(46)41(31)3/h7-8,11-14,23-24,26-27H,4-6,9-10,15-22H2,1-3H3,(H,37,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBGRTMNFNMINE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C7CCCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Pharmacology of Xmd17 109
Target Specificity and Binding Affinities
The primary focus of research into XMD17-109's molecular pharmacology has been its interaction with the Extracellular signal-regulated kinase 5 (ERK5).
ERK5 as a primary target
This compound is recognized as an inhibitor of ERK5, also known as MAPK7. guidetopharmacology.orgcenmed.commedchemexpress.comadooq.com It was among the first ERK5 inhibitors to be described. nih.govbabraham.ac.uk ERK5 is a member of the mitogen-activated protein kinase (MAPK) family, which plays crucial roles in various cellular processes. researchgate.net this compound has been utilized as a tool compound to investigate the ERK5 signaling pathway. guidetopharmacology.org
Binding affinity to ERK5 kinase domain
This compound exhibits binding affinity for the kinase domain of ERK5. In enzymatic assays, this compound has a reported IC₅₀ value of 162 nM for ERK5. medchemexpress.comadooq.comnih.govcaymanchem.com It can inhibit ERK5 autophosphorylation in cells with an EC₅₀ of 0.09 µM in HeLa cells. medchemexpress.comcaymanchem.comapexbt.com Cellular activity, as judged by the reduction of mobility shifted phosphorylated ERK5 bands, is observed in the low nanomolar range. medchemexpress.com this compound completely inhibits ERK5-mediated AP1 transcriptional activity at 30 µM, with an EC₅₀ of 4.2 µM in HEK293 cells. medchemexpress.comadooq.comcaymanchem.comapexbt.com
Here is a summary of this compound's binding and inhibition data for ERK5:
| Assay Type | Target | Value | Notes | Source |
| Enzymatic IC₅₀ | ERK5 | 162 nM | In vitro | medchemexpress.comadooq.comnih.govcaymanchem.com |
| Cellular EC₅₀ | ERK5 | 0.09 µM | HeLa cells, autophosphorylation | medchemexpress.comcaymanchem.comapexbt.com |
| Cellular EC₅₀ | ERK5 | 4.2 µM | HEK293 cells, AP1 transcriptional activity | medchemexpress.comadooq.comcaymanchem.comapexbt.com |
Off-Target Activities and Selectivity Considerations
While this compound targets ERK5, it also exhibits off-target activities that are important for interpreting research findings.
Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4
A notable off-target activity of this compound is its binding to and inhibition of Bromodomain and Extra-Terminal (BET) family proteins, including BRD4. nih.govbabraham.ac.uknih.govresearchgate.net This activity is shared with closely related compounds like XMD8-92 and XMD17-26. babraham.ac.ukresearchgate.net BRD4 is an epigenetic reader involved in transcriptional regulation. nih.gov this compound's activity against bromodomains is considered sufficient to explain some of its reported biological effects. guidetopharmacology.org
Implications of off-target effects on research interpretation
The off-target activity of this compound against BET proteins, particularly BRD4, has significant implications for interpreting research that utilizes this compound as a sole inhibitor of ERK5. Studies that have relied heavily on this compound to investigate the role of ERK5 may be complicated by its concurrent inhibition of BRD4. babraham.ac.ukfrontiersin.org This dual activity makes it unclear whether observed phenotypes are due to ERK5 inhibition, BRD4 inhibition, or a combined effect. babraham.ac.uk For this reason, it has been suggested that this compound should not be used alone to evaluate the cellular or in vivo role of ERK5 kinase activity, and studies relying largely on this compound should be re-evaluated. babraham.ac.ukfrontiersin.org
Furthermore, binding of this compound to the ERK5 kinase domain can paradoxically activate the ERK5 transcriptional activity by inducing a conformational change that exposes the C-terminal nuclear localization signal (NLS) and transactivation domain (TAD). nih.govresearchgate.netnih.gov This paradoxical activation is an on-target effect of binding to the kinase domain and is unrelated to BRD4 activity. babraham.ac.uknih.gov
Comparison with more selective ERK5 inhibitors (e.g., AX15836, BAY-885, JWG-071)
To address the limitations posed by this compound's off-target effects, more selective ERK5 inhibitors have been developed. These include compounds like AX15836, BAY-885, and JWG-071. babraham.ac.uknih.govresearchgate.netfrontiersin.org
JWG-071 is described as an optimized analogue of this compound with significantly reduced affinity for BET family proteins. nih.gov Compared to this compound, JWG-071 shows improved BRD4 selectivity. While JWG-071 is more selective for ERK5 over BRD4, it still shows some inhibitory activity against other kinases like LRRK2 and DCAMKL2 in vitro.
AX15836 is another potent and selective inhibitor of ERK5 kinase activity that was engineered to lack bromodomain activity. nih.govresearchgate.netfishersci.pt AX15836 exhibits >1,000-fold selectivity for ERK5 over a panel of over 200 kinases and has a reported Kd of 3600 nM for BRD4 in a BROMOscan assay. fishersci.ptresearchgate.net
BAY-885 is also reported as a selective inhibitor of ERK5. guidetopharmacology.org It is described as a potent and highly selective (piperidin-4-yl)pyrido[3,2-d]pyrimidine based in vitro probe for ERK5. caymanchem.com BAY-885 inhibits ERK5 with an IC₅₀ of 35 nM and inhibits ERK5-induced transcription in SN12C-MEF2 reporter cells with an IC₅₀ of 120 nM. caymanchem.com
Despite the improved selectivity over BRD4, some of these second-generation inhibitors, including AX15836 and BAY-885, still induce the paradoxical activation of the ERK5 TAD, similar to this compound. babraham.ac.ukresearchgate.netnih.gov This suggests that the paradoxical activation is a characteristic shared by many ERK5 kinase domain inhibitors. researchgate.net
Here is a comparison of the binding/inhibition profiles of this compound and more selective ERK5 inhibitors:
| Compound | Target | Assay Type | Value | Off-Targets (Examples) | Source |
| This compound | ERK5 | Enzymatic IC₅₀ | 162 nM | BRD4, BET family, LRRK2 | medchemexpress.comnih.govcaymanchem.com |
| JWG-071 | ERK5 | Enzymatic IC₅₀ | 88 nM | LRRK2, DCAMKL2 (reduced BET affinity vs this compound) | nih.gov |
| AX15836 | ERK5 | Enzymatic IC₅₀ | 8 nM | BRD4 (Kd = 3600 nM), >1000-fold selective over 200+ kinases | fishersci.ptresearchgate.net |
| BAY-885 | ERK5 | Enzymatic IC₅₀ | 35 nM | Highly selective | caymanchem.com |
This compound, also identified as Compound 26 and ERK5-IN-1, is a chemical compound that has been investigated for its effects on extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7. It functions primarily as an inhibitor of ERK5 kinase activity. This compound has been reported to inhibit ERK5 biochemically with an IC50 of 0.162 ± 0.006 μM and block epidermal growth factor-induced ERK5 autophosphorylation in cells with an EC50 of 0.09 ± 0.03 μM. guidetopharmacology.orgguidetoimmunopharmacology.orgfishersci.pt While initially characterized as a selective ERK5 inhibitor, it has been found to exhibit off-target activity against bromodomain-containing protein 4 (BRD4) and other BET family proteins. akrivisbio.comguidetopharmacology.orgharvard.educenmed.comciteab.comjkchemical.comresearchgate.net This off-target activity is considered to contribute to some of its observed biological effects, such as anti-inflammatory and anti-proliferative actions. akrivisbio.com Despite its BRD4 activity, the paradoxical activation of ERK5 transcriptional activity by this compound is considered an on-target effect resulting from its binding to the ERK5 kinase domain. guidetopharmacology.orgciteab.com
Paradoxical Activation of ERK5 Transcriptional Activity
Despite its role as an ERK5 kinase inhibitor, this compound, along with other ERK5 kinase domain inhibitors, has been shown to paradoxically activate the transcriptional activity of ERK5. akrivisbio.comguidetopharmacology.orgharvard.educiteab.comresearchgate.net This effect is mediated through the unique C-terminal transactivation domain (TAD) of ERK5. akrivisbio.comguidetopharmacology.orgciteab.comresearchgate.net The phenomenon of paradoxical activation by kinase inhibitors has been observed with other kinases and can have significant physiological consequences. citeab.com
Research findings indicate that this compound completely inhibits ERK5-mediated AP1 transcriptional activity at 30 μM, with an EC50 of 4.2 μM. guidetopharmacology.orgfishersci.pt However, the paradoxical activation of the ERK5 TAD by this compound can lead to the stimulation of gene transcription, demonstrating a complex interaction between the inhibitor and the kinase's various functional domains. guidetopharmacology.orgciteab.comresearchgate.net
Induction of nuclear translocation of ERK5
A key step in the paradoxical activation of ERK5 transcriptional activity by this compound is the induction of ERK5 nuclear translocation. akrivisbio.comguidetopharmacology.orgharvard.eduresearchgate.net Normally, the nuclear localization of ERK5 is regulated by a nuclear localization signal (NLS) located within its C-terminal region. akrivisbio.comjkchemical.comresearchgate.net Studies have shown that binding of ERK5 inhibitors, including this compound, to the ERK5 kinase domain leads to the exposure of this NLS. akrivisbio.comguidetopharmacology.orgciteab.comresearchgate.net This exposure promotes the movement of ERK5 from the cytosol into the nucleus. akrivisbio.comguidetopharmacology.orgharvard.eduresearchgate.net The nuclear localization of ERK5 is necessary for it to interact with and regulate transcription factors such as MEF2 family members, thereby influencing gene expression. jkchemical.com
Conformational changes in the ERK5 kinase domain
The paradoxical activation and subsequent nuclear translocation of ERK5 induced by this compound are a direct consequence of conformational changes within the ERK5 kinase domain upon inhibitor binding. akrivisbio.comguidetopharmacology.orgciteab.comresearchgate.net The ERK5 kinase domain and its C-terminal NLS and TAD normally engage in an intramolecular interaction that inhibits the activity of both the kinase domain and the TAD, while also masking the NLS. guidetopharmacology.org When this compound binds to the kinase domain, it disrupts this intramolecular interaction. guidetopharmacology.org This disruption induces a conformational change that relieves the auto-inhibition and leads to the exposure of the C-terminal NLS and the activation of the TAD. akrivisbio.comguidetopharmacology.orgciteab.comresearchgate.net Experiments using inhibitor-resistant ERK5 mutants have confirmed that the induction of ERK5 transcriptional activity requires direct binding of the inhibitor to the kinase domain, supporting the role of conformational changes in this process. guidetopharmacology.orgciteab.com
The following table summarizes some key research findings related to this compound's effects on ERK5:
| Effect on ERK5 Activity | Assay Type | Value | Reference |
| Kinase Inhibition (Biochemical) | Enzyme assay | IC50 = 0.162 ± 0.006 μM | guidetopharmacology.orgfishersci.pt |
| Autophosphorylation Inhibition | Cellular assay (HeLa cells) | EC50 = 0.09 ± 0.03 μM | guidetopharmacology.orgfishersci.pt |
| AP1 Transcriptional Activity | Cellular assay | EC50 = 4.2 μM | guidetopharmacology.orgfishersci.pt |
| AP1 Transcriptional Activity | Cellular assay | Complete inhibition at 30 μM | guidetopharmacology.orgfishersci.pt |
| Paradoxical TAD Activation | Observed with this compound | Varying degrees | akrivisbio.comresearchgate.net |
| Nuclear Translocation Induction | Observed with this compound | Yes | akrivisbio.comguidetopharmacology.orgharvard.eduresearchgate.net |
| Conformational Change Induction | Observed with this compound | Yes | akrivisbio.comguidetopharmacology.orgciteab.comresearchgate.net |
In Vitro Research Applications of Xmd17 109
Cellular Proliferation Studies
In vitro research has investigated the effects of XMD17-109 on the proliferative capacity of different cancer cell lines. nih.govoncotarget.com
This compound has demonstrated notable anti-proliferative effects across a spectrum of cancer cell lines. In MOLT4 cells, it exhibited potent anti-proliferative activity. nih.gov When tested alongside selective ERK5 inhibitors in BT-474 and SNU-449 cells, this compound was uniquely effective in displaying anti-proliferative effects. nih.gov Furthermore, it significantly suppressed proliferation in MM.1S cells that was induced by IL-6. nih.gov Studies involving clear cell renal cell carcinoma (ccRCC) cells, such as the A498 line, have indicated that this compound can lead to an increase in apoptotic cells. mdpi.com Additionally, in HCT116 colon cancer cells, this compound enhanced their sensitivity to 5-FU treatment, resulting in increased general cell death, elevated caspase-3/7 activity, and a higher percentage of apoptotic cells. oncotarget.com
| Cell Line | Effect Observed | Notes | Source |
| MOLT4 | Potent anti-proliferative activity | Compared to selective ERK5 inhibitors | nih.gov |
| BT-474 | Displayed anti-proliferative effects | Only compound among those tested (including selective ERK5 inhibitors) | nih.gov |
| SNU-449 | Displayed anti-proliferative effects | Only compound among those tested (including selective ERK5 inhibitors) | nih.gov |
| MM.1S | Significant inhibition of IL-6-induced proliferation | Compared to selective ERK5 inhibitors | nih.gov |
| A498 (ccRCC) | Increased apoptotic cells | Compared to control | mdpi.com |
| HCT116 (Colon Cancer) | Enhanced sensitivity to 5-FU, increased cell death and apoptosis | In combination with 5-FU | oncotarget.com |
Immunological and Inflammatory Response Modulation
This compound has been utilized in in vitro studies to investigate its capacity to modulate immunological and inflammatory responses. nih.govbham.ac.uknih.gov
In vitro experiments have demonstrated that this compound can inhibit the production of several key pro-inflammatory cytokines. Both XMD8-92 and this compound were found to inhibit the secretion of IL-6 and IL-8 from human lung microvascular endothelial cells (HMVEC-lung cells) and human umbilical vein endothelial cells (HUVECs) when stimulated with various inflammatory agonists, including FSL-1, LPS, TNF-α, and IL-1β. nih.gov this compound also led to a reduction in the amounts of IL-6 and IL-8 secreted by human peripheral blood mononuclear cells (PBMCs) and purified monocytes following stimulation with FSL-1 or LPS. nih.gov Furthermore, this compound reduced the secretion of TNF-α by PBMCs and monocytes in response to LPS. nih.gov Consistent with earlier findings, this compound significantly decreased IL-6 and IL-8 secretion in specific contexts, whereas selective ERK5 inhibitors did not. nih.gov Inhibition or depletion of ERK5 activity using this compound also prevented IL-6 production in tumor cells. nih.govresearchgate.net
| Cell Type | Stimulus | Cytokine Inhibited | Source |
| HMVEC-lung cells | FSL-1, LPS, TNF-α, IL-1β | IL-6, IL-8 | nih.gov |
| HUVECs | FSL-1, LPS, TNF-α, IL-1β | IL-6, IL-8 | nih.gov |
| Human PBMCs | FSL-1, LPS | IL-6, IL-8 | nih.gov |
| Human Monocytes | FSL-1, LPS | IL-6, IL-8 | nih.gov |
| Human PBMCs | LPS | TNF-α | nih.gov |
| Human Monocytes | LPS | TNF-α | nih.gov |
| Tumor cells | Not specified (context of IL-6 secretion) | IL-6 | nih.govresearchgate.net |
This compound has been observed to influence the polarization state of macrophages and their associated inflammatory profiles in in vitro settings. Inhibition of ERK5 activity by this compound in J774 macrophages resulted in an altered inflammatory profile. nih.gov While the expression of the pro-inflammatory marker CD86 remained unchanged in both resting and stimulated cells, treatment with this compound significantly reduced the expression of MGL, a marker associated with anti-inflammatory macrophages, in both resting cells and those polarized with IL-4. nih.gov These findings suggest that this compound, through ERK5 inhibition, can impede anti-inflammatory polarization without affecting the response to inflammatory stimuli. nih.gov Inhibition of ERK5 activity by this compound in J774 macrophages led to increased secretion of the pro-inflammatory cytokine IL-12p40 and reduced secretion of the M2 marker Ym1. nih.gov In human PBMC-derived macrophages, this compound treatment increased the secretion of pro-inflammatory TNFα while decreasing the secretion of the anti-inflammatory cytokine IL-10. nih.gov Collectively, these results indicate that this compound can steer the macrophage phenotype towards a more pro-inflammatory state. bham.ac.uknih.gov
| Macrophage Type | Treatment | Effect on Markers/Cytokines | Source |
| J774 (murine) | This compound | Reduced expression of MGL (anti-inflammatory) | nih.gov |
| J774 (murine) | This compound | Increased IL-12p40 secretion (pro-inflammatory) | nih.gov |
| J774 (murine) | This compound | Reduced Ym1 secretion (M2 marker) | nih.gov |
| Human PBMC-derived | This compound | Increased TNFα secretion (pro-inflammatory) | nih.gov |
| Human PBMC-derived | This compound | Reduced IL-10 secretion (anti-inflammatory) | nih.gov |
Beyond its effects on cytokine production and macrophage polarization, this compound has been shown to influence other aspects of cellular immune responses in vitro. Treatment of HMVEC-lung cell monolayers stimulated with inflammatory mediators with this compound resulted in a notable decrease in the adherence of neutrophils to the activated endothelial cells. nih.gov This suggests that this compound impacts leukocyte adhesion, a critical component of the inflammatory cascade. nih.gov Studies investigating vomocytosis, a process by which macrophages expel live intracellular pathogens, have revealed that this compound significantly enhances the rates of vomocytosis in both murine and human primary phagocytes. bham.ac.uknih.govresearchgate.net This effect is associated with the inhibition of ERK5 and a potential shift towards a pro-inflammatory response that facilitates pathogen clearance. bham.ac.uk
Apoptosis and Cell Death Induction
Studies have explored the capacity of this compound to induce apoptosis and cell death in various cancer cell lines. mdpi.comnih.govpubcompare.aioncotarget.com This induction is a key area of investigation for potential therapeutic strategies.
Induction of apoptotic markers (cleaved PARP, caspase 3/7 activity)
This compound has been shown to induce markers of apoptosis. In HCT116 cells, treatment with this compound was associated with increased caspase-3/7 activity. nih.govpubcompare.aioncotarget.com Another study in A498 cells also indicated that this compound can induce apoptotic cells, similar to another ERK5 inhibitor, XMD8-92, which produced cleaved PARP and increased caspase 3/7-positive cells. mdpi.comresearchgate.net
Impact on sub-G1 population
The sub-G1 population, indicative of fragmented DNA and apoptotic cells, can be affected by this compound. While one study primarily focused on XMD8-92, showing it augmented the sub-G1 population in a dose-dependent manner in A498 cells, it also noted that this compound showed an increase in apoptotic cells in the same cell line. mdpi.comresearchgate.net
Enhanced sensitivity to chemotherapeutic agents (e.g., 5-FU)
Research suggests that inhibiting ERK5 signaling can enhance the sensitivity of cancer cells to chemotherapeutic agents. nih.govpubcompare.aioncotarget.com In HCT116 parental cells, treatment with this compound (2 μM) in combination with 5-FU for up to 48 hours enhanced the response to 5-FU, increasing general cell death and decreasing cell viability compared to 5-FU single treatment. nih.govpubcompare.aioncotarget.com The combination of 5-FU with this compound also led to increased caspase-3/7 activity and a higher percentage of apoptotic cell death in HCT116 cells. nih.govpubcompare.aioncotarget.com
ERK5 Autophosphorylation and Transcriptional Activity Assays
This compound is known to inhibit ERK5. It inhibits epidermal growth factor-induced ERK5 autophosphorylation in cells with an EC50 of 0.09 ± 0.03 μM in HeLa cells. medchemexpress.comapexbt.comselleckchem.comchemicalbook.com Biochemically, this compound inhibits ERK5 with an IC50 of 0.162 ± 0.006 μM. medchemexpress.comapexbt.comcaymanchem.comselleckchem.com
Beyond its kinase inhibitory activity, this compound has been shown to affect ERK5 transcriptional activity. It completely inhibits the ERK5-mediated AP1 transcriptional activity at 30 μM and has an EC50 of 4.2 μM in HEK293 cells. medchemexpress.com However, some studies indicate that certain ERK5 inhibitors, including this compound, can paradoxically activate ERK5 transcriptional activity by inducing a conformational change that exposes the nuclear localization signal (NLS) and the transcriptional activation domain (TAD). nih.govresearchgate.netresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net This paradoxical activation is mediated through the binding of the inhibitor to the kinase domain, promoting nuclear translocation of ERK5 and stimulating gene transcription. nih.govresearchgate.net
Studies on Specific Cell Lines
This compound has been utilized in in vitro studies involving a variety of cell lines to investigate its effects on cellular processes, particularly in cancer research. medchemexpress.comnih.govmdpi.comnih.govpubcompare.aioncotarget.comresearchgate.neteubopen.orgamericanchemicalsuppliers.comglixxlabs.com
Cancer cell lines (e.g., BT-474, SNU-449, MM.1S, MOLT4, HCT116, A498, Caki1, 769P, HeLa)
This compound has been tested on several cancer cell lines.
In BT-474 and SNU-449 cells, this compound displayed anti-proliferative effects. nih.gov This was in contrast to more selective ERK5 inhibitors, suggesting that the anti-proliferative effects of this compound in these cell lines might be linked to its off-target activity against BRD4. nih.govresearchgate.net
In MM.1S cells, this compound showed significant inhibition of IL-6-induced proliferation, while selective ERK5 inhibitors did not have this effect, further supporting the potential role of off-target activities. nih.gov
HCT116 colon cancer cells have been used to study the effect of this compound on chemotherapy sensitivity. nih.govpubcompare.aioncotarget.com As mentioned earlier, this compound enhanced the sensitivity of HCT116 cells to 5-FU. nih.govpubcompare.aioncotarget.com
In clear cell renal cell carcinoma (ccRCC) cell lines, this compound has been investigated. In A498 cells, the IC50 of this compound was reported as 1.3 μM. mdpi.comresearchgate.net this compound also showed an increase in apoptotic cells in A498 cells. mdpi.comresearchgate.net Studies using 769P cells, another ccRCC line, showed that this compound slightly reduced Ankrd1 expression. nih.gov The IC50 of this compound in 769P cells has been reported as 3000 nM (3 μM) in a growth inhibition assay. ambeed.cn In Caki1 cells, another RCC cell line, the IC50 of XMD8-92 was higher compared to A498 cells, and while this compound was used in A498, specific IC50 data for this compound in Caki1 was not as readily available in the provided snippets as for A498. mdpi.comresearchgate.net
HeLa cells have been used to assess the inhibitory effect of this compound on ERK5 phosphorylation, with an IC50 of 0.09 ± 0.03 μM reported in this cell line. apexbt.comcaymanchem.comselleckchem.comchemicalbook.com HeLa cells are also noted as having predominantly nuclear ERK5 localization under routine culture conditions. mdpi.com
While MOLT4 was listed in the prompt, specific research findings detailing the effects of this compound on MOLT4 cells were not prominently found within the provided search results.
Here is a summary of IC50 values for this compound in some cell lines where data was available:
| Cell Line | Assay Type | Value (μM) | Reference |
| A498 | IC50 | 1.3 | mdpi.comresearchgate.net |
| A498 | Growth Inhibition | 3.001 | ambeed.cn |
| 769P | Growth Inhibition | 3.000 | ambeed.cn |
| HeLa | ERK5 phosphorylation | 0.09 ± 0.03 | apexbt.comcaymanchem.comselleckchem.comchemicalbook.com |
| HEK293 | AP-1 transcriptional activity | 4.2 ± 0.69 | medchemexpress.comresearchgate.net |
Note: Different assay types and conditions can lead to variations in reported values.
Endothelial cells (HUVECs, HMVEC-lung cells)
Research has investigated the effects of this compound on human umbilical vein endothelial cells (HUVECs) and human lung microvascular endothelial cells (HMVEC-lung cells). This compound has been shown to inhibit the secretion of pro-inflammatory cytokines, specifically interleukin-6 (IL-6) and interleukin-8 (IL-8), from both HUVECs and HMVEC-lung cells when stimulated with various inflammatory mediators, including fibroblast-stimulating ligand 1 (FSL-1), lipopolysaccharide (LPS), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β). nih.govresearchgate.netnih.gov
Studies have determined the half-maximal inhibitory concentration (IC50) values for this compound's effect on IL-6 and IL-8 secretion in these cell types. This compound demonstrated a modestly higher efficacy compared to another ERK5 inhibitor, XMD8-92, in both HUVECs and HMVEC-lung cells. nih.gov Furthermore, both inhibitors exhibited higher efficacy in HMVEC-lung cells than in HUVECs. nih.gov this compound and XMD8-92 were also found to more potently inhibit the secretion of IL-6 than that of IL-8. nih.gov
| Cell Type | Stimulus | Cytokine | This compound Effect on Secretion |
|---|---|---|---|
| HUVECs | FSL-1, LPS, TNF-α, IL-1β | IL-6, IL-8 | Inhibited |
| HMVEC-lung cells | FSL-1, LPS, TNF-α, IL-1β | IL-6, IL-8 | Inhibited |
Beyond cytokine secretion, this compound has also been shown to reduce the adhesion of neutrophils to activated HMVEC-lung cell monolayers treated with inflammatory stimuli such as FSL-1, LPS, or TNF-α. nih.gov This suggests a role for ERK5 inhibition in modulating endothelial cell-leukocyte interactions. In the context of clear cell renal cell carcinoma (ccRCC) research, this compound had an IC50 of 1.3 μM in the A498 ccRCC cell line and showed an effect on endothelial cells, supporting the notion that ERK5 inhibition can suppress endothelial cells. mdpi.com
Immune cells (PBMCs, monocytes, macrophages)
This compound has been extensively used to investigate the role of ERK5 in various immune cell functions, including peripheral blood mononuclear cells (PBMCs), monocytes, and macrophages. Inhibition of ERK5 with this compound has been shown to influence cytokine secretion in these cell populations. nih.govresearchgate.netnih.gov Specifically, this compound reduced the amounts of IL-6 and IL-8 secreted by PBMCs and purified monocytes in response to stimulation with FSL-1 or LPS. nih.gov It also reduced the secretion of TNF-α by PBMCs and monocytes stimulated with LPS, but not FSL-1. nih.gov
In infected macrophages, this compound modifies the levels of secreted cytokines, increasing pro-inflammatory IL-12p40 secretion while reducing the secretion of the M2 marker Ym1 in J774 macrophages. bham.ac.uknih.gov In human PBMC-derived macrophages, this compound treatment increased pro-inflammatory TNFα secretion while reducing the secretion of the anti-inflammatory cytokine IL-10. nih.gov These findings suggest that ERK5 inhibition can lead to a modified inflammatory profile in macrophages, preventing anti-inflammatory polarization without altering their response to inflammatory stimuli like IFN-γ and LPS. nih.gov this compound treatment in J774 macrophages also resulted in a reduction in actin ruffles. nih.gov
| Cell Type | Stimulus | Cytokine Affected | Effect of this compound |
|---|---|---|---|
| PBMCs | FSL-1, LPS | IL-6, IL-8, TNF-α (LPS only) | Reduced Secretion |
| Monocytes | FSL-1, LPS | IL-6, IL-8, TNF-α (LPS only) | Reduced Secretion |
| J774 Macrophages | Infection | IL-12p40 | Increased Secretion |
| J774 Macrophages | Infection | Ym1 | Reduced Secretion |
| PBMC-derived Macrophages | Infection | TNFα | Increased Secretion |
| PBMC-derived Macrophages | Infection | IL-10 | Reduced Secretion |
Investigation of Vomocytosis Regulation
This compound has been a valuable tool in investigating the regulation of vomocytosis, a non-lytic expulsion mechanism used by host cells, particularly phagocytes, to release intracellular microbes without cell lysis. bham.ac.uknih.govbiorxiv.orgbiorxiv.orgresearchgate.netnih.gov Research indicates that the atypical MAP kinase ERK5 plays a key role in regulating this process. bham.ac.uknih.gov
Role in Cryptococcal vomocytosis
Studies using this compound have demonstrated that pharmacological inhibition of ERK5 increases the rate of vomocytosis of Cryptococcus neoformans and Cryptococcus gattii from macrophages. bham.ac.uknih.govbiorxiv.orgnih.gov This effect has been observed in both murine cell lines (J774A.1 macrophages) and primary human phagocytes, including human PBMC-derived macrophages. bham.ac.uknih.gov The increase in vomocytosis rates upon ERK5 inhibition suggests that ERK5 normally acts as a suppressor of the vomocytosis pathway. nih.gov For instance, the addition of this compound significantly increased the rate of C. gattii vomocytosis from J774A.1 murine macrophages compared to controls. bham.ac.uk
| Cell Type | Pathogen | Treatment | Effect on Vomocytosis Rate |
|---|---|---|---|
| Murine Macrophages (J774A.1) | Cryptococcus gattii | This compound | Significantly Increased |
| Human PBMC-derived Macrophages | Cryptococcus neoformans | This compound | Significantly Increased |
| Primary Human Phagocytes | Cryptococcus species | This compound | Increased |
Influence on intracellular proliferation rates of pathogens
In addition to affecting vomocytosis, this compound has been shown to influence the intracellular proliferation rates of pathogens within host cells. Treatment with this compound reduces the intracellular proliferation of Cryptococcus species and decreases the number of viable colony-forming units in infected macrophages. bham.ac.uk This suggests that inhibiting ERK5 activity not only promotes the expulsion of the pathogen but also hinders its ability to replicate within the phagocyte.
Lysophagosome maturation
The reduction in intracellular proliferation and viable pathogen burden observed with this compound treatment may be linked to alterations in the maturation of the phagosome into a lysophagosome. bham.ac.uk It is hypothesized that in the presence of ERK5 inhibitors like this compound, the lysophagosome may become more antimicrobial, potentially due to increased acidity and enhanced proteolytic activities, creating a less favorable environment for intracellular pathogens like Cryptococcus. bham.ac.uk Research in other model systems, such as Aiptasia, also suggests that ERK5 inhibition can affect LAMP1 accumulation, a marker associated with lysosomal compartments and symbiosome formation, further supporting a link between ERK5 activity and the maturation of intracellular vesicles. biorxiv.orgnih.gov
In Vivo Research Applications of Xmd17 109
Models of Systemic Inflammation
XMD17-109 has been examined in animal models to understand its impact on systemic inflammatory responses.
LPS-induced mortality and systemic inflammation
In models of LPS-induced systemic inflammation in mice, pretreatment with this compound has been shown to reduce the severity of the inflammatory response. When mice were challenged intravenously with LPS, treatment with this compound substantially reduced the plasma concentrations of several inflammatory mediators compared to control mice treated with a vehicle nih.gov.
Reduction of plasma inflammatory mediators (IL-6, CCL2, CCL3, PAI-1)
The following table summarizes the observed effects of this compound on these plasma inflammatory mediators in LPS-challenged mice:
| Inflammatory Mediator | Effect of this compound Treatment (vs. Vehicle) |
| IL-6 | Substantially reduced |
| CCL2 | Substantially reduced |
| CCL3 | Substantially reduced |
| PAI-1 Activity | Substantially reduced |
Tumor Xenograft Models
This compound has been investigated in tumor xenograft models to evaluate its effects on tumor growth.
Inhibition of tumor growth
Research using subcutaneous xenograft models, such as those involving A498 clear cell renal cell carcinoma cells, has explored the impact of ERK5 inhibitors, including XMD8-92 (a related compound), on tumor growth mdpi.com. While this compound's direct effect on tumor growth in xenograft models is linked to its activity as an ERK5 inhibitor, it is important to consider potential off-target effects in interpreting these results nih.govfrontiersin.org. Studies have indicated that pharmacological inhibition of ERK5 can result in tumor growth inhibition in various xenograft models, including pancreatic, hepatocellular carcinoma, and melanoma xenografts nih.gov.
Considerations regarding off-target effects in xenograft studies
It is crucial to consider the potential for off-target effects when interpreting results from xenograft studies using this compound. This compound, like the related compound XMD8-92, has been found to exhibit off-target activity against bromodomain and extra-terminal (BET) family proteins, such as BRD4 nih.govfrontiersin.orgnih.govresearchgate.netnih.gov. This off-target activity can modulate transcriptional processes and may contribute to the observed anti-proliferative and anti-inflammatory effects attributed to ERK5 inhibition nih.govfrontiersin.org. Consequently, studies that have relied heavily on this compound to evaluate the in vivo role of ERK5 kinase activity in tumor models should be re-evaluated, and results should be confirmed using more selective ERK5 inhibitors or genetic approaches nih.govfrontiersin.orgresearchgate.net.
Pathogen Dissemination Studies
This compound has also been utilized in studies investigating pathogen dissemination.
Impact on cryptococcal dissemination
Research using a zebrafish model of cryptococcosis has investigated the impact of this compound on the dissemination of Cryptococcus species. Inhibition of ERK5 activity with this compound in this model led to significantly enhanced vomocytosis rates in vivo nih.gov, researchgate.net. Vomocytosis is a process by which host phagocytes non-lytically expel live pathogens researchgate.net. In the context of cryptococcal infection, dissemination from the initial site of entry, such as the lung, to other tissues, including the central nervous system, is thought to involve "Trojan Horse" transport within host phagocytes nih.gov, researchgate.net, bham.ac.uk. By elevating vomocytosis rates, this compound treatment presumably reduces dissemination by prompting phagocytes to eject their fungal cargo before migrating extensively from the primary infection site nih.gov, researchgate.net. Infected zebrafish treated with this compound showed significantly reduced dissemination from the site of infection nih.gov.
Preclinical Pharmacological Applications
This compound has been employed in various preclinical pharmacological studies primarily due to its inhibitory activity against ERK5 cenmed.com, medchemexpress.com, ahajournals.org. It is characterized as a potent and selective inhibitor of ERK5 medchemexpress.com, caymanchem.com.
Quantitative data regarding its inhibitory activity includes an IC50 of 162 nM in an enzyme assay and an EC50 of 0.09 µM for inhibiting epidermal growth factor-induced ERK5 autophosphorylation in cells medchemexpress.com, caymanchem.com. The compound demonstrates cellular activity in the low nanomolar range, evidenced by a dose-dependent reduction of phosphorylated ERK5 bands from stimulated cells medchemexpress.com. This compound can also inhibit ERK5-mediated AP1 transcriptional activity, with complete inhibition observed at 30 µM and an EC50 of 4.2 µM medchemexpress.com, caymanchem.com.
| Target | Assay Type | Value |
| ERK5 | Enzyme Assay | IC50 = 162 nM |
| ERK5 (Autophosphorylation in cells) | Cellular Assay | EC50 = 0.09 µM |
| ERK5 (AP1 Transcriptional Activity) | Cellular Assay | EC50 = 4.2 µM |
| LRRK2[G2019S] | Enzyme Assay | IC50 = 339 nM |
| BRD4 | Binding Assay | IC50 = 217 nM frontiersin.org |
Beyond its primary target, this compound has been noted to inhibit LRRK2[G2019S] with an IC50 of 339 nM in an enzyme assay medchemexpress.com, caymanchem.com. A notable off-target effect of this compound is its activity against BRD4 guidetopharmacology.org, nih.gov, frontiersin.org, nih.gov. This dual activity has implications for interpreting results obtained solely with this compound when studying ERK5 function, as the effects might be partially attributable to BRD4 inhibition frontiersin.org.
Preclinical investigations have utilized this compound in diverse research areas. In studies related to cerebral cavernous malformations (CCM), this compound was shown to attenuate the expression of KLF2 and KLF4 transcription factors in KRIT1-silenced human umbilical vein endothelial cells (HUVECs). Furthermore, this compound has been explored in the context of cancer therapy resistance. It has been shown to impair the acquisition of resistance to certain targeted therapies and sensitize resistant cancer cells. Specifically, in K-RAS-mutated non-small cell lung cancer (NSCLC) cell lines, this compound attenuated the re-activation of ERK1/2 signaling that occurred upon MEK1/2 inhibition.
However, it is important to note that some studies suggest that this compound, similar to other ERK5 inhibitors, may induce a paradoxical activation of the ERK5 transcriptional transactivation domain nih.gov, frontiersin.org,. This paradoxical effect is thought to be caused by a conformational change in the kinase domain upon inhibitor binding, leading to the exposure of the nuclear localization signal and subsequent activation of the TAD nih.gov, frontiersin.org,. This phenomenon could allow ERK5 to regulate downstream targets despite the inhibition of its kinase activity. Comparative studies with more selective ERK5 inhibitors or degraders have also raised questions about whether some of the anti-proliferative effects observed with this compound are primarily due to its inhibition of BRD4 rather than ERK5 nih.gov.
Structure Activity Relationship Sar Studies of Xmd17 109 and Analogs
Development from XMD8-92 series
XMD17-109 emerged from the earlier XMD8-92 series of compounds, which were among the first described inhibitors targeting ERK5. nih.govnih.govfrontiersin.org XMD8-92 itself was identified as a potent and selective dual inhibitor of ERK5 and bromodomain-containing proteins (BRDs), specifically BRD4. selleckchem.com However, the significant off-target activity against BRD4 in XMD8-92 complicated the interpretation of biological studies that relied solely on this compound to probe ERK5 function. nih.govnih.govfrontiersin.orgfrontiersin.org
Subsequent efforts focused on developing analogs with improved potency and selectivity profiles. This compound (also referred to as compound 26 or ERK5-IN-1) represents a further development in this series. nih.govnih.govguidetopharmacology.org It was designed to be a more potent and selective inhibitor of ERK5 compared to its predecessor, XMD8-92. nih.gov This iterative process of chemical synthesis and biological evaluation allowed researchers to refine the structural features necessary for potent ERK5 inhibition while aiming to minimize undesirable interactions with off-target proteins.
Modifications and their impact on selectivity and potency
The core structure of this compound and its related analogs is based on a pyrimido-benzodiazipine-6(11H)-one scaffold. researchgate.netnih.govexeter.ac.uk Modifications to different parts of this scaffold have been explored to modulate the compounds' activity and selectivity profiles against various kinases and bromodomains, including ERK5, LRRK2, and BRD4. nih.govexeter.ac.uk
This compound has demonstrated potent inhibition of ERK5 kinase activity. In enzyme assays, it shows an IC50 value of 162 nM. selleckchem.comnih.govcaymanchem.commedchemexpress.comcaymanchem.commedchemexpress.com Furthermore, this compound inhibits ERK5 phosphorylation in cells, with an IC50 of 90 nM in HeLa cells. caymanchem.comcaymanchem.com While designed as an ERK5 inhibitor, this compound also exhibits activity against other kinases, such as human recombinant LRRK2[G2019S], with an IC50 value of 339 nM in an enzyme assay. caymanchem.comcaymanchem.com
Compared to XMD8-92, this compound shows improved potency and selectivity for ERK5. nih.gov However, this compound still retains significant affinity for BRD4 and other BET family proteins, which contributes to its observed biological effects. nih.govfrontiersin.orgguidetopharmacology.orgnih.gov
Table 1: In Vitro Potency of this compound and XMD8-92 against Key Targets
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| This compound | ERK5 (MAPK7) | Enzyme Assay | 162 | - | selleckchem.comnih.govcaymanchem.commedchemexpress.comcaymanchem.commedchemexpress.com |
| This compound | ERK5 (MAPK7) | Cell-based (HeLa, pERK5) | 90 | - | caymanchem.comcaymanchem.com |
| This compound | LRRK2[G2019S] | Enzyme Assay | 339 | - | caymanchem.comcaymanchem.com |
| XMD8-92 | ERK5 (BMK1) | - | 1500 | 80 | nih.govselleckchem.com |
| XMD8-92 | BRD4 | - | - | 170 | selleckchem.com |
Analogues with reduced off-target activity (e.g., JWG-071)
Recognizing the limitations posed by the off-target BRD4 activity of compounds like XMD8-92 and this compound, further medicinal chemistry efforts led to the development of analogs with improved selectivity profiles. frontiersin.orgnih.gov JWG-071 is a notable example of such an optimized analogue derived from the XMD8-92 series. nih.govfrontiersin.orgnih.gov
JWG-071 was specifically engineered to have significantly reduced affinity for the off-target BET family proteins, including BRD4, compared to this compound. frontiersin.orgnih.govglpbio.comabmole.com This improved selectivity makes JWG-071 a more valuable chemical probe for specifically investigating the cellular and pharmacological roles of ERK5, allowing researchers to better deconvolute the effects attributable to ERK5 inhibition from those caused by BRD4 modulation. nih.govexeter.ac.ukglpbio.com
While exhibiting improved BRD4 selectivity, JWG-071 remains a potent inhibitor of ERK5, with reported IC50 values around 88 nM. nih.govglpbio.comabmole.comselleckchem.commedchemexpress.com However, it also inhibits LRRK2 with an IC50 of approximately 109 nM, classifying it as a dual ERK5/LRRK2 inhibitor. nih.govnih.govexeter.ac.ukglpbio.comabmole.comselleckchem.commedchemexpress.com In vitro kinase selectivity profiling of JWG-071 showed inhibition of a limited number of other kinases, including LRRK2, PLK2, DCAMKL1, and DCAMKL2, at low micromolar concentrations. nih.govnih.govexeter.ac.uk
Table 2: Potency and Selectivity Comparison of this compound and JWG-071
| Compound | Target | Assay Type | Potency (IC50/Kd) | Selectivity Note | Reference |
| This compound | ERK5 | Enzyme/Cell | 162 nM / 90 nM | Also inhibits BRD4 and LRRK2 | selleckchem.comnih.govcaymanchem.commedchemexpress.comcaymanchem.commedchemexpress.com |
| This compound | BRD4 | - | Significant binding | Off-target activity | nih.govfrontiersin.orgguidetopharmacology.orgnih.gov |
| JWG-071 | ERK5 | Enzyme | 88 nM | Improved selectivity over BRD4 compared to this compound | nih.govglpbio.comabmole.comselleckchem.commedchemexpress.com |
| JWG-071 | LRRK2 | Enzyme | 109 nM | Dual ERK5/LRRK2 inhibitor | nih.govnih.govexeter.ac.ukglpbio.comabmole.comselleckchem.commedchemexpress.com |
| JWG-071 | BRD4 | Binding | Reduced affinity | Optimized for reduced off-target activity | frontiersin.orgnih.govexeter.ac.uknih.govglpbio.comabmole.com |
Crystal Structure Analysis
Structural analysis, particularly through X-ray crystallography, has played a vital role in understanding how this compound and its analogs interact with their target proteins at the molecular level. The determination of crystal structures of ERK5 in complex with inhibitors from this series has provided a template for rational inhibitor design. researchgate.net
X-ray co-crystal structures with target proteins
The X-ray crystal structure of the human ERK5 kinase domain in complex with specific inhibitors from the benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one class, including this compound (compound 26 or ERK5-IN-1), has been successfully determined. caymanchem.commedchemexpress.comcaymanchem.comresearchgate.netnih.gov These co-crystal structures provide detailed information about the binding pose of the inhibitor within the ATP-binding site of the kinase domain. researchgate.net
These structures reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that mediate the binding of this compound to ERK5. This structural information is invaluable for understanding the basis of potency and selectivity and for guiding the design of improved inhibitors. researchgate.net
Conformational analysis and binding mechanisms
Analysis of the crystal structures and further biochemical studies have revealed important aspects of the binding mechanism of this compound to ERK5. Binding of small molecule inhibitors like this compound to the ERK5 kinase domain can induce conformational changes. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netnih.gov
Crucially, it has been shown that the binding of this compound and other ERK5 inhibitors can lead to the exposure of the C-terminal Nuclear Localisation Signal (NLS) and paradoxical activation of the ERK5 Transcriptional Activation Domain (TAD). nih.govfrontiersin.orgfrontiersin.orgresearchgate.netnih.gov This occurs because the kinase domain and the C-terminus (containing the NLS and TAD) normally engage in an intramolecular interaction that is disrupted upon inhibitor binding. nih.gov This paradoxical activation is an important consideration when using these inhibitors as pharmacological tools or in drug development. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netnih.gov
The structural data rationalizes how modifications to the inhibitor scaffold can influence binding affinity and selectivity by affecting interactions within the ATP-binding site and potentially influencing these conformational changes. researchgate.net
Design of Heterobifunctional Compounds (PROTACs) utilizing this compound scaffold
The this compound scaffold has also been utilized in the design of heterobifunctional compounds, such as Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are molecules designed to induce the degradation of a target protein by recruiting it to the proteasome machinery via an E3 ubiquitin ligase.
In the context of ERK5, this compound has been incorporated as the target protein binding moiety (ligand) in the design of ERK5 degraders. nih.gov For example, INY-05-091 is a bivalent compound that incorporates the this compound structure linked to a von Hippel-Landau (VHL) binding moiety. nih.gov Similarly, the optimized analog JWG-071 has been used in the design of the degrader INY-05-128. nih.gov
The use of the this compound scaffold in PROTAC design highlights its utility not only as a kinase inhibitor but also as a versatile molecular handle for recruiting ERK5 for targeted degradation, offering an alternative approach to inhibiting ERK5 signaling. nih.gov
Development of ERK5 Degraders (e.g., INY-05-091)
The development of ERK5 degraders, such as INY-05-091, utilizes the SAR established for ERK5 inhibitors like this compound. nih.gov Heterobifunctional degraders, also known as PROTACs (proteolysis targeting chimeras), are designed by chemically conjugating a small molecule ligand that binds to the target protein (in this case, an ERK5 binder derived from the this compound scaffold) to a ligand that recruits an E3 ubiquitin ligase. nih.govdovepress.com
INY-05-091 was initially designed as a heterobifunctional compound incorporating a benzodiazepine (B76468) analog based on this compound as the ERK5 binding moiety. nih.gov The rationale is to bring the target protein (ERK5) into close proximity with an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govdovepress.com
Data on the degradation potency of INY-05-091 has been reported. For instance, INY-05-091 induced ERK5 degradation in MOLT4 cells after a 5-hour treatment with a DC50 value of 167 nM. nih.gov
Here is a summary of the binding affinities of this compound and a related analog:
| Compound | Target | IC50 / Kd (nM) | Reference |
| This compound | ERK5 | 162 | medchemexpress.comcaymanchem.comnih.gov |
| This compound | BRD4 | Significant activity | guidetopharmacology.orgresearchgate.netnih.govfrontiersin.orgnih.gov |
| JWG-071 | ERK5 | 88 | medchemexpress.comnih.govnih.gov |
| JWG-071 | BRD4 | Significantly reduced affinity | nih.govnih.gov |
Here is a summary of the degradation potency of INY-05-091:
| Compound | Target Degradation | Cell Line | Treatment Time | DC50 (nM) | Reference |
| INY-05-091 | ERK5 | MOLT4 | 5 hours | 167 | nih.gov |
| INY-05-091 | BRD4 | MOLT4 | Potent degradation | - | nih.gov |
Mechanism of Targeted Protein Degradation
The mechanism of targeted protein degradation induced by molecules like INY-05-091 involves the ubiquitin-proteasome system (UPS). dovepress.commdpi.com PROTAC molecules function by recruiting the target protein and an E3 ubiquitin ligase into a ternary complex. dovepress.commdpi.com
The process begins with the PROTAC molecule entering the cell. dovepress.com One end of the PROTAC binds specifically to the target protein of interest (POI), such as ERK5, via the warhead derived from compounds like this compound. nih.govdovepress.com The other end of the PROTAC binds to a specific E3 ubiquitin ligase through a recruited ligand. nih.govdovepress.com By simultaneously binding to both the target protein and the E3 ligase, the PROTAC brings them into close proximity. dovepress.commdpi.com
Once the ternary complex is formed, the E3 ubiquitin ligase can then transfer ubiquitin molecules onto lysine (B10760008) residues of the target protein. dovepress.commdpi.com This ubiquitination process acts as a tag, marking the target protein for degradation. dovepress.com The poly-ubiquitinated protein is then recognized by the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. dovepress.commdpi.com The proteasome unfolds and breaks down the target protein into smaller peptides. dovepress.com
Crucially, PROTAC molecules are not consumed in this process; they are theoretically catalytic and can facilitate the ubiquitination and degradation of multiple target protein molecules. dovepress.com This catalytic mechanism distinguishes degraders from traditional inhibitors, which typically require stoichiometric binding to inhibit protein function.
In the case of ERK5 degraders derived from the this compound scaffold, the mechanism involves the this compound-derived moiety binding to ERK5, while the E3 ligase ligand recruits an E3 ligase (such as VHL in the case of INY-05-091). nih.gov The formation of this complex leads to the ubiquitination of ERK5 and its subsequent degradation by the proteasome. nih.gov This targeted degradation approach aims to ablate all functions of the target protein, including both kinase-dependent and kinase-independent activities, which is a potential advantage over kinase inhibitors that only target the catalytic site. researchgate.net
Future Research Directions and Therapeutic Implications
Re-evaluation of past studies relying on XMD17-109 due to off-target effects
The significant off-target activity of this compound, particularly its inhibition of BRD4 and paradoxical activation of the ERK5 TAD, necessitates a careful re-evaluation of findings from past studies that relied heavily on this compound to delineate the specific roles of ERK5 kinase activity. nih.govnih.govresearchgate.netnih.govbabraham.ac.uk Studies that did not incorporate genetic approaches (such as siRNA knockdown or gene knockout) to support pharmacological data obtained with this compound may have attributed effects to ERK5 inhibition that were, in part or wholly, due to off-target interactions. nih.govresearchgate.netnih.gov For instance, studies investigating the role of ERK5 in cancer stem cell properties or tumor growth using XMD8-92 and its derivatives, including this compound, should be re-examined to clarify whether the observed effects were due to ERK5 dependency, BRD4 dependency, or a combination of both. nih.govbabraham.ac.uk The confounding effects of BRD4 inhibition and the paradoxical activation of the ERK5 TAD by this compound underscore the importance of using more selective inhibitors and orthogonal genetic methods in future studies. nih.govnih.govresearchgate.netnih.govbabraham.ac.uknih.gov
Development of more selective and specific ERK5 inhibitors
The limitations of this compound and its analogues have driven the development of newer, more selective ERK5 inhibitors. doi.orgnih.govuni.lumedchemexpress.comresearchgate.net Compounds like AX15836 and BAY-885 have been developed and reported to be more selective for ERK5, lacking the significant off-target activity against BET proteins observed with this compound. nih.govresearchgate.netnih.gov These second-generation inhibitors are considered more suitable tools for specifically investigating the cellular and in vivo roles of ERK5 kinase activity. nih.gov Further efforts in medicinal chemistry are ongoing to develop even more potent and selective ERK5 inhibitors, as well as compounds that can overcome the paradoxical activation of the ERK5 TAD. nih.govnih.govnih.govnih.gov The development of such highly selective inhibitors is crucial for accurately understanding the biological functions of ERK5 and its potential as a therapeutic target.
Exploration of this compound and its derivatives as chemical probes
Despite its limitations as a highly specific ERK5 inhibitor, this compound and its derivatives can still be valuable as chemical probes to investigate specific biological questions, particularly those involving the interplay between ERK5 and its off-targets like BRD4. nih.govcenmed.comresearchgate.netexeter.ac.uk The polypharmacology of this compound, while complicating the interpretation of ERK5-specific effects, could be leveraged to study pathways influenced by the simultaneous modulation of ERK5 and BRD4. For example, derivatives with modified structures, such as JWG-071, have been developed with improved selectivity profiles compared to this compound, offering a better balance between ERK5 and BRD4 inhibition for probing their respective roles. exeter.ac.uk Further exploration of this compound derivatives with tailored selectivity profiles could provide valuable tools for dissecting complex signaling networks and identifying potential therapeutic targets that involve multiple proteins.
Combined Therapeutic Strategies
Given the role of the MEK5-ERK5 pathway in various diseases, including cancer and inflammation, and its potential involvement in drug resistance, combined therapeutic strategies involving ERK5 inhibition are being explored. doi.orgoncotarget.comnih.gov
Synergistic effects with other anti-cancer agents
Research suggests that inhibiting the MEK5-ERK5 pathway can enhance the efficacy of existing anti-cancer therapies. For instance, studies in colon cancer cells have shown that pharmacological inhibition of ERK5 using this compound can increase sensitivity to 5-fluorouracil (B62378) (5-FU), a commonly used chemotherapy agent. oncotarget.comresearchgate.net This combination treatment was associated with increased cell death, caspase-3/7 activity, and apoptosis compared to 5-FU alone. oncotarget.comresearchgate.net These findings indicate a potential synergistic effect between ERK5 inhibition and conventional chemotherapy, suggesting that combining this compound or more selective ERK5 inhibitors with other anti-cancer agents could be a promising therapeutic approach to improve treatment outcomes. oncotarget.comnih.gov
Here is a table summarizing the synergistic effects observed with this compound and 5-FU in HCT116 colon cancer cells:
| Treatment Combination | Effect on Cell Death (LDH release) | Effect on Caspase-3/7 Activity | Effect on Apoptosis (Annexin V/7-AAD) |
| 5-FU alone | Baseline | Baseline | Baseline |
| This compound alone | Not specified in detail | Not specified in detail | Not specified in detail |
| 5-FU + this compound | Increased (p < 0.05) oncotarget.comresearchgate.net | Increased (p < 0.01) oncotarget.comresearchgate.net | Increased (p < 0.01) oncotarget.comresearchgate.net |
Role in overcoming resistance to other pathway inhibitors
The ERK5 pathway has been implicated as a mechanism of acquired resistance to inhibitors targeting other parts of the MAPK pathway, such as RAF and MEK1/2 inhibitors, which are used in cancer therapy. doi.orgfrontiersin.orgoncotarget.com Studies have shown that inhibiting ERK5 can attenuate the reactivation of ERK1/2 signaling that occurs upon MEK1/2 inhibition, suggesting a role for ERK5 in mediating this resistance mechanism. frontiersin.orgresearchgate.net Combining MEK1/2 inhibitors with ERK5 inhibition has demonstrated enhanced efficacy in reducing tumor growth in preclinical models. frontiersin.org This suggests that targeting ERK5, potentially in combination with other pathway inhibitors, could be a strategy to overcome or prevent the development of resistance in patients treated with targeted therapies. doi.orgfrontiersin.orgoncotarget.com
Potential in modulating host-pathogen interactions
Beyond its roles in cancer and inflammation, research has also explored the potential of modulating the ERK5 pathway, including through the use of inhibitors like this compound, in the context of host-pathogen interactions. Studies have indicated that ERK5 plays a role in the macrophage response to pathogens. researchgate.netnih.govbham.ac.ukbiorxiv.org For example, inhibition of ERK5 with this compound has been shown to enhance vomocytosis, a non-lytic process by which macrophages expel live intracellular pathogens such as Cryptococcus neoformans. researchgate.netnih.govbham.ac.uk this compound treatment also influenced the cytokine secretion profile of macrophages, increasing pro-inflammatory cytokines and reducing anti-inflammatory markers. researchgate.netnih.gov These findings suggest that modulating ERK5 activity could be a novel approach to influence the host immune response to infection and potentially improve pathogen clearance. researchgate.netnih.govbham.ac.uk Further research is needed to fully understand the complex role of ERK5 in various host-pathogen interactions and the therapeutic potential of targeting this pathway.
常见问题
Q. What is the primary molecular mechanism of XMD17-109 in cancer research?
this compound is a selective ERK5 inhibitor (IC50 = 162 nM) that disrupts downstream signaling pathways, such as MEK5/ERK5-KLF2/4 transcriptional regulation. In endothelial cells, it reverses KRIT1 knockdown-induced KLF2/4 upregulation, confirmed via qPCR . In cancer models, it induces apoptosis by reducing mitochondrial membrane potential (TMRE assay) and increasing caspase 3/7 activity .
Q. What experimental assays are commonly used to evaluate this compound's effects on apoptosis?
Key assays include:
- Flow cytometry for sub-G1 population quantification (apoptotic cells) and Annexin V/PI staining .
- Caspase 3/7 activity assays to measure enzymatic activation .
- TMRE staining to assess mitochondrial depolarization, a hallmark of intrinsic apoptosis .
- qPCR for quantifying apoptosis-related genes (e.g., KLF2/4) .
Q. Which cell models are most appropriate for studying this compound's activity?
- Colon cancer cells (e.g., HCT116) to study synergy with 5-fluorouracil (5-FU) in apoptosis induction .
- Clear cell renal cell carcinoma (ccRCC) models to validate ERK5 inhibition efficacy .
- Human umbilical vein endothelial cells (HUVECs) for KLF2/4 signaling analysis .
Q. How do researchers confirm the specificity of this compound as an ERK5 inhibitor?
Q. What are the recommended concentrations of this compound for in vitro studies?
Typical doses range from 1–10 μM , depending on the cell type:
- 1 μM in HUVECs for KLF2/4 suppression .
- 10 μM in ccRCC cells to induce caspase activation .
- Dose-response curves (8–200 μM) in colon cancer models when combined with 5-FU .
Advanced Research Questions
Q. How does this compound's efficacy vary between cancer types, and how can these differences be addressed methodologically?
- Colon cancer : Synergizes with 5-FU, requiring co-treatment protocols (e.g., sequential vs. concurrent dosing) .
- Renal cancer : Monotherapy efficacy via caspase activation, necessitating mitochondrial health assessments (e.g., ATP levels) .
- Context-dependent effects : Use transcriptomic profiling to identify ERK5-regulated pathways unique to each cancer type.
Q. What strategies resolve contradictory data on this compound's impact on cytoskeletal dynamics versus apoptosis?
- Contradiction : this compound reduces actin ruffles in macrophages without affecting phagocytosis (actin-driven) , yet induces apoptosis in cancer cells via ERK5 inhibition.
- Resolution :
- Conduct cell-type-specific pathway analysis (e.g., RNA-seq in macrophages vs. cancer cells).
- Use live-cell imaging to correlate cytoskeletal changes with apoptosis timelines .
Q. How can researchers optimize combination therapies using this compound with existing chemotherapeutic agents?
- Synergy testing : Use fixed-ratio designs (e.g., Chou-Talalay method) to calculate combination indices .
- Dose optimization : Generate isobolograms for 5-FU and this compound to identify non-toxic synergistic concentrations .
- Mechanistic validation : Assess ERK5 pathway suppression (e.g., phospho-ERK5 Western blot) post-combination treatment.
Q. What advanced techniques validate downstream signaling effects of ERK5 inhibition by this compound?
Q. How should dose-response studies be designed to account for cell-type-specific sensitivities?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
